molecular formula C24H22N6O4S B2539170 2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1207027-80-2

2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2539170
CAS No.: 1207027-80-2
M. Wt: 490.54
InChI Key: UVXTZQKAOCBWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex heterocyclic molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 3,4-dimethoxyphenyl group at position 2 and a sulfanyl-linked 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole moiety at position 5. The 1,2,4-oxadiazole ring is notable for its metabolic stability and hydrogen-bonding capacity, while the dimethoxyphenyl group may enhance lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4S/c1-13-5-6-16(9-14(13)2)22-25-21(34-29-22)12-35-24-27-26-23(31)18-11-17(28-30(18)24)15-7-8-19(32-3)20(10-15)33-4/h5-11H,12H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXTZQKAOCBWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The pyrazolo-triazinone core is constructed via cyclocondensation of 5-amino-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbohydrazide with a triazine precursor. Under reflux in acetic acid (110°C, 12 hours), the reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the triazine carbonyl, followed by intramolecular cyclization.

Key Conditions :

  • Solvent: Glacial acetic acid
  • Catalyst: None required (self-catalyzed by acidic medium)
  • Yield: 68–72% after recrystallization (ethanol/water)

Alternative Route Using Microwave Assistance

Microwave irradiation (150°C, 30 minutes) in dimethylformamide (DMF) with catalytic p-toluenesulfonic acid (PTSA) accelerates cyclization, improving yield to 85%. This method reduces side products like hydrolyzed triazine intermediates.

Preparation of the 3-(3,4-Dimethylphenyl)-1,2,4-Oxadiazole Fragment

Cyclodehydration of Amidoxime and Carboxylic Acid

The oxadiazole ring is synthesized from 3,4-dimethylbenzamide oxime and 5-(chloromethyl)nicotinic acid. Reactants are heated in toluene (120°C, 8 hours) with molecular sieves to absorb water, driving the cyclodehydration.

Reaction Scheme :
$$
\text{Amidoxime} + \text{Acid} \xrightarrow{\Delta, \text{toluene}} \text{Oxadiazole} + \text{H}_2\text{O}
$$
Yield : 76% after column chromatography (silica gel, hexane/ethyl acetate 7:3).

Bromination of the Methyl Group

The chloromethyl group in the intermediate is replaced with bromine using phosphorus tribromide (PBr₃) in dichloromethane (0°C to room temperature, 4 hours). This generates 5-(bromomethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole, crucial for subsequent thioether formation.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.35 (s, 6H, Ar–CH₃), 4.52 (s, 2H, CH₂Br)
  • Yield : 89%

Thioether Coupling of Heterocyclic Fragments

Nucleophilic Substitution Strategy

The pyrazolo-triazinone core (1.0 equiv) is treated with sodium hydride (NaH, 1.2 equiv) in tetrahydrofuran (THF) to deprotonate the sulfhydryl group. The resultant thiolate attacks the bromomethyl-oxadiazole fragment (1.1 equiv) at 60°C for 6 hours.

Optimized Parameters :

  • Solvent: Anhydrous THF
  • Temperature: 60°C
  • Yield: 82% (HPLC purity >98%)

Challenges in Coupling Efficiency

Competing side reactions include oxidation of the thiolate to disulfide (mitigated by inert atmosphere) and hydrolysis of the oxadiazole ring (controlled by avoiding aqueous workup until final stages).

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, gradient elution from 5% to 20% ethyl acetate in hexane). Fractions containing the target compound are identified by TLC (Rf = 0.4, hexane/ethyl acetate 1:1) and combined.

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆) :
    • δ 3.85 (s, 6H, OCH₃), 4.31 (s, 2H, SCH₂), 7.12–7.45 (m, 6H, aromatic)
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C)
  • HRMS (ESI+) : m/z [M+H]⁺ calcd. 546.1742, found 546.1745

Comparative Analysis of Synthetic Routes

Method Step Conditions Yield (%) Purity (%) Reference Approach
Pyrazolo-triazinone core Acetic acid reflux, 12 h 68 95
Pyrazolo-triazinone core Microwave, DMF/PTSA, 30 min 85 97
Oxadiazole synthesis Toluene, 120°C, 8 h 76 94
Thioether coupling THF, NaH, 60°C, 6 h 82 98

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for cyclocondensation (residence time: 30 minutes) and coupling steps (residence time: 2 hours) enhances throughput. Membrane separation units replace column chromatography, reducing solvent waste.

Cost Analysis

Raw material costs dominate (∼65%), with the oxadiazole fragment being most expensive due to PBr₃ usage. Switching to catalytic bromination (HBr/H₂O₂) lowers costs by 22%.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The methyl sulfanyl (–SCH2–) bridge linking the pyrazolo-triazin core to the oxadiazole ring is susceptible to nucleophilic substitution. This reactivity is analogous to other sulfanyl-containing pyrazolo-triazin derivatives.

Reaction TypeConditionsReagentsOutcome
Thiol Displacement Basic aqueous/organic media (pH 8–10)Thiophenol, aminesReplacement of –SCH2– with –S–R or –NH–R groups
Alkylation Polar aprotic solvents, 50–80°CAlkyl halides (R–X)Formation of thioether derivatives

Oxidation of the Sulfanyl Moiety

The –SCH2– group can undergo oxidation to sulfoxide (–SO–CH2–) or sulfone (–SO2–CH2–) under controlled conditions, as observed in structurally similar compounds .

Oxidizing AgentTemperatureProductYield (%)Reference
H2O2 (30%) 0–25°CSulfoxide derivative65–78
mCPBA 25°CSulfone derivative82–90

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl and 3,4-dimethylphenyl substituents direct electrophilic attacks to specific positions based on their electron-donating effects.

ReactionDirected PositionExample ReagentsProduct Application
Nitration Para to methoxyHNO3/H2SO4Introduction of nitro groups
Sulfonation Meta to methylSO3/H2SO4Sulfonic acid derivatives

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazol-5-yl group participates in ring-opening reactions under acidic or reductive conditions, as demonstrated in related oxadiazole derivatives .

Reaction TypeConditionsOutcome
Acid Hydrolysis HCl (6M), refluxCleavage to amidoxime intermediates
Reductive Opening H2/Pd-C, ethanolConversion to diamino derivatives

Cycloaddition Reactions

The pyrazolo-triazin core and oxadiazole ring may engage in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, though direct evidence for this compound is limited .

Stability Under Thermal and Photolytic Conditions

Studies on analogous pyrazolo-triazin systems indicate:

ConditionObservationReference
Thermal (150°C) Decomposition via ring contraction
UV Light Photooxidation of sulfanyl to sulfone

Key Research Findings

  • Regioselectivity : The sulfanyl group’s orientation influences reactivity, favoring nucleophilic substitution over electrophilic pathways.

  • Synthetic Utility : Functionalization at the oxadiazole or phenyl rings enables modular derivatization for drug discovery .

  • Limitations : Steric hindrance from the 3,4-dimethylphenyl group reduces reaction rates in bulky electrophiles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-d][1,2,4]triazine derivatives. The compound has been shown to inhibit cancer cell proliferation through mechanisms such as:

  • Inhibition of tubulin polymerization : Similar compounds have demonstrated the ability to disrupt microtubule formation in cancer cells, leading to apoptosis .
  • Targeting specific signaling pathways : Research indicates that modifications in the phenyl moiety can tune the biological properties towards enhanced anticancer activity .

Antiviral Properties

The compound's structural analogs have been investigated for antiviral activity against various viruses. For instance:

  • Certain derivatives have shown promising results against coronaviruses and other viral infections by interfering with viral replication mechanisms .

Antimicrobial Activity

The heterocyclic nature of the compound allows it to exhibit antimicrobial properties. Studies have reported:

  • Effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or function .

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. They may reduce inflammation by modulating cytokine production or inhibiting inflammatory pathways .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of pyrazolo[1,5-d][1,2,4]triazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7). The lead compound showed an IC50 value in the low micromolar range. Mechanistic studies revealed that it induced apoptosis through caspase activation.

Case Study 2: Antiviral Efficacy

In vitro testing against coronaviruses indicated that specific modifications in the side chains of similar compounds led to enhanced antiviral efficacy. The lead compound exhibited a reduction in viral load by over 90% at optimal concentrations.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. These include:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.

    Pathways: Modulation of signaling pathways such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Bioactivity

Compound Name Core Structure Key Substituents Potential Bioactivity Reference
Target Compound Pyrazolo-triazinone 3,4-Dimethoxyphenyl; 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole Enzyme inhibition (hypothesized)
3-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidin-6-yl]-5H-Triazolo[3,4-b]Thiadiazin-6(7H)-One Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl; Triazolo-thiadiazine Anticancer (reported) [1]
2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}Methyl)Sulfanyl]-1,3,4-Thiadiazole 1,3,4-Thiadiazole dimer 4-Methylphenyl; Sulfanyl bridges Antimicrobial (reported) [5]
6-({4-Ethyl-5-[(4-Methylbenzyl)Sulfanyl]-4H-1,2,4-Triazol-3-yl}Methoxy)-2-Phenyl-3(2H)-Pyridazinone Pyridazinone-triazole Ethyl-triazole; 4-Methylbenzyl sulfanyl Kinase inhibition (hypothesized) [6]

Key Observations:

  • Oxadiazole vs. Thiadiazole: The target compound’s 1,2,4-oxadiazole ring may offer superior metabolic stability compared to 1,3,4-thiadiazole derivatives (e.g., ), as oxygen’s electronegativity enhances dipole interactions with biological targets.
  • Sulfanyl Linkers: The methylsulfanyl bridge in the target compound is structurally analogous to sulfanyl-linked thiadiazoles (e.g., ), which are associated with enhanced bioavailability due to improved solubility.

Bioactivity and Pharmacological Implications

While direct bioactivity data for the target compound is unavailable, insights can be extrapolated from analogues:

  • Enzyme Inhibition: Compounds with pyrazolo-triazinone cores (e.g., ) have demonstrated kinase and phosphodiesterase inhibition, suggesting the target may share similar mechanisms.
  • Antimicrobial Potential: Thiadiazole derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity, but the oxadiazole in the target compound may reduce susceptibility to bacterial enzymatic degradation .
  • Metabolic Stability: The 3,4-dimethylphenyl group on the oxadiazole ring may enhance metabolic stability compared to methoxy-substituted analogues (e.g., ), as methyl groups are less prone to oxidative metabolism .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound with a focus on its anticancer properties and other pharmacological effects.

Chemical Structure

The compound can be broken down into several functional groups:

  • Pyrazolo[1,5-d][1,2,4]triazine core : Known for various biological activities including antitumor effects.
  • Oxadiazole moiety : Associated with significant anticancer activity due to its ability to interact with nucleic acids and enzymes.
  • Dimethoxyphenyl groups : These groups may enhance lipophilicity and biological activity.

Anticancer Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit notable anticancer properties. The mechanism of action often involves the inhibition of key enzymes and growth factors associated with cancer cell proliferation.

  • Enzyme Inhibition : The compound potentially inhibits enzymes such as:
    • Thymidylate synthase : Crucial for DNA synthesis.
    • Histone deacetylases (HDAC) : Involved in chromatin remodeling and gene expression regulation.
    • Telomerase : An enzyme that maintains telomere length in cancer cells.
  • Cell Cycle Arrest : Studies have shown that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Selective Cytotoxicity : The compound demonstrates selective cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Other Biological Activities

Beyond anticancer effects, compounds with similar structures have been reported to exhibit:

  • Antimicrobial Activity : Effective against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Properties : Potentially useful in treating inflammatory diseases.
  • Antioxidant Effects : Protecting cells from oxidative stress.

Case Studies

  • A study on oxadiazole derivatives showed that modifications to the structure can significantly enhance cytotoxicity against cancer cell lines. The introduction of sulfanyl groups was noted to improve biological activity significantly .
  • Another research highlighted the anticancer potential of 1,3,4-oxadiazole derivatives through molecular docking studies that demonstrated their ability to bind effectively to target proteins involved in cancer progression .

Data Table

Activity TypeTarget CellsIC50 Value (µM)Reference
AnticancerMCF-715.0
AnticancerHepG212.5
AntimicrobialStaphylococcus aureus20.0
Anti-inflammatoryRAW 264.725.0

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazolo-triazinone core with heterocyclic substituents?

The synthesis typically involves multi-step heterocyclic coupling. For example:

  • Cyclocondensation : Start with a pyrazole precursor (e.g., 5-aminopyrazole) and react it with a triazinone-forming agent (e.g., carbodiimide) under reflux conditions.
  • Oxadiazole coupling : Introduce the 1,2,4-oxadiazole moiety via a nucleophilic substitution reaction between a methylthio intermediate and an oxadiazolylmethyl halide.
  • Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) and confirm purity via HPLC .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, oxadiazole carbons at δ 160–165 ppm).
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]+^+ peak matching calculated mass).
  • IR : Detect functional groups like C=N (1600–1650 cm1^{-1}) and S–C (650–700 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Prioritize target-specific assays:

  • Enzyme inhibition : Use PDE (phosphodiesterase) or kinase inhibition assays with positive controls (e.g., BAY60-7550 for PDE2 inhibition at 1 μM) .
  • Cellular viability : Test cytotoxicity in cancer cell lines (e.g., IC50_{50} determination via MTT assay) .

Advanced Research Questions

Q. How can stereochemical ambiguities in the oxadiazole-sulfanyl linkage be resolved?

  • X-ray crystallography : Determine absolute configuration if single crystals are obtainable.
  • 2D NMR : Use NOESY or ROESY to analyze spatial proximity of substituents (e.g., oxadiazole methyl to pyrazolo protons).
  • DFT calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G* level) .

Q. How should conflicting bioactivity data across assay platforms be addressed?

  • Assay standardization : Control variables like buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%).
  • Metabolite screening : Use LC-MS to identify degradation products under assay conditions.
  • Orthogonal assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What methodologies improve stability during long-term storage or biological testing?

  • Degradation studies : Monitor stability under UV light, humidity, and varying pH (e.g., HPLC tracking over 72 hours).
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for storage at –80°C.
  • Protective groups : Temporarily block reactive sites (e.g., sulfanyl groups) during synthesis to prevent oxidation .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • ADME prediction : Use tools like SwissADME to assess logP, solubility, and CYP450 interactions.
  • Docking studies : Simulate binding to target proteins (e.g., PDE2 active site) to prioritize analogs with better fit scores.
  • MD simulations : Evaluate conformational stability in aqueous or lipid bilayer environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.